![molecular formula C23H19N5O2S B2665711 3-(BENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866811-38-3](/img/structure/B2665711.png)
3-(BENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
描述
3-(BENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional benzenesulfonyl and dimethylphenyl groups. This structural complexity imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
准备方法
The synthesis of 3-(BENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the triazole moiety.
Quinazoline Core Construction: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of Dimethylphenyl Group: The dimethylphenyl group is attached through electrophilic aromatic substitution reactions, often using Friedel-Crafts alkylation.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.
化学反应分析
3-(BENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major products formed from these reactions include various derivatives of the original compound, which may possess different chemical and biological properties.
科学研究应用
3-(BENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(BENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, such as kinases or proteases, by binding to their active sites.
Modulation of Receptors: The compound may interact with cell surface or intracellular receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which may contribute to its anticancer properties.
相似化合物的比较
3-(BENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:
Triazoloquinazolines: These compounds share the triazole-quinazoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzenesulfonyl Derivatives: Compounds with benzenesulfonyl groups exhibit similar chemical reactivity but may have different biological activities depending on the other substituents.
Dimethylphenyl Derivatives: These compounds have similar aromatic substitution patterns but may differ in their overall structure and function.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
生物活性
3-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a triazole ring fused to a quinazoline structure, which is known for its pharmacological potential. The unique structural characteristics of this compound suggest it may interact with various biological targets, leading to significant therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H19N5O2S, with a molecular weight of 429.5 g/mol. Its structure includes:
- A triazole ring
- A quinazoline nucleus
- Benzenesulfonyl and dimethylphenyl substituents
This configuration enhances its potential for biological activity by allowing for various interactions with target biomolecules.
Antitumor Activity
Numerous studies have highlighted the antitumor properties of quinazoline derivatives. Specifically, compounds with the quinazoline scaffold have been shown to inhibit tyrosine kinase receptors (TKRs) involved in cancer progression. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Antitumor Activity Against Different Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 0.53 | Induction of apoptosis via mitochondrial pathway |
HCT-116 | 3.84 | Inhibition of tubulin polymerization |
A549 | 4.37 | Targeting DNA replication |
These results indicate that the compound may effectively induce apoptosis and inhibit cell proliferation in cancer cells.
Anti-inflammatory and Antimicrobial Properties
Quinazoline derivatives are also recognized for their anti-inflammatory and antimicrobial activities. The presence of the triazole ring in this compound could enhance its ability to modulate inflammatory pathways and exhibit antimicrobial effects.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Anti-inflammatory | Modulation of cytokine release |
Antimicrobial | Effective against various bacterial strains |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes related to cancer cell survival.
- Interaction with Receptors : It could modulate receptor activity involved in cell signaling pathways that control proliferation and apoptosis.
Case Studies
Recent case studies have focused on the synthesis and evaluation of similar quinazoline derivatives. For instance:
- A study reported that derivatives exhibited submicromolar inhibitory activity against various tumor cell lines, suggesting that structural modifications could enhance potency.
- Another investigation highlighted the role of specific substituents in improving selectivity towards cancerous cells while minimizing toxicity to normal cells.
常见问题
Basic Research Questions
Q. What are the optimized synthetic routes for synthesizing 3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and what reaction conditions are critical for yield improvement?
- Methodological Answer : The synthesis typically involves cyclization of 2-aminobenzonitrile precursors with alkynes (e.g., copper-catalyzed azide-alkyne cycloaddition) to form the triazole core, followed by sulfonylation and amine substitution. Key conditions include temperature control (60–120°C), solvent selection (e.g., ethanol, dichloromethane), and catalyst use (e.g., palladium on carbon). Yield optimization requires purification via column chromatography with gradient elution (e.g., EtOAc/light petroleum) and structural validation using NMR and mass spectrometry .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are essential?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). X-ray crystallography, if feasible, resolves 3D conformation. Orthogonal methods (e.g., HPLC for purity >95%) are critical to rule out byproducts .
Q. What are the baseline solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : Solubility screening in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) is necessary for assay design. Stability studies under varying pH (e.g., simulated gastric fluid), temperature (4°C to 40°C), and light exposure should be conducted using UV-Vis spectroscopy and HPLC to detect degradation products. Data should be compared to structurally similar triazoloquinazolines .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations be applied to elucidate the compound’s mechanism of action against specific biological targets?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into active sites of target proteins (e.g., kinases, GPCRs). Validate binding poses with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100+ ns to assess stability. Compare interaction energies (e.g., hydrogen bonds, π-π stacking) with known inhibitors. Pair with in vitro assays (e.g., enzyme inhibition IC₅₀) to correlate computational and experimental data .
Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., variable IC₅₀ values in kinase inhibition assays)?
- Methodological Answer : Standardize assay protocols (e.g., ATP concentration, incubation time) and validate using reference inhibitors. Control for batch-to-batch compound variability via HPLC and elemental analysis. Investigate off-target effects using kinome-wide profiling. Cross-reference with structural analogs (e.g., triazoloquinazolines with differing substituents) to identify SAR trends .
Q. How can in silico ADMET prediction tools guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Use QSAR models (e.g., SwissADME, pkCSM) to predict permeability (LogP), metabolic stability (CYP450 inhibition), and toxicity (hERG binding). Prioritize derivatives with lower topological polar surface area (TPSA < 140 Ų) for enhanced blood-brain barrier penetration. Validate predictions with in vitro hepatocyte clearance and Caco-2 permeability assays .
Q. What experimental approaches are recommended for evaluating the compound’s potential off-target effects in complex biological systems?
- Methodological Answer : Employ phenotypic screening (e.g., cell viability panels, transcriptomics) and proteome profiling (e.g., affinity purification-mass spectrometry). Use CRISPR-Cas9 knockout models to confirm target specificity. Compare results with structurally related compounds (e.g., triazolo[1,5-c]quinazolines) to distinguish class-wide vs. unique effects .
Q. How can researchers integrate findings into a theoretical framework linking triazoloquinazoline bioactivity to broader pharmacological paradigms?
- Methodological Answer : Align results with established theories (e.g., enzyme inhibition kinetics, receptor allostery). Use conceptual frameworks like the "molecular similarity principle" to explain cross-reactivity with related targets. Publish negative data to refine structure-activity hypotheses and guide future synthetic efforts .
Comparative and Methodological Questions
Q. What structural modifications to the benzenesulfonyl or dimethylphenyl groups could enhance target selectivity, and how can this be systematically tested?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzenesulfonyl moiety to modulate binding affinity. Replace 3,5-dimethylphenyl with bioisosteres (e.g., pyridyl) and assess via competitive binding assays. Use free-energy perturbation (FEP) calculations to predict substituent effects .
Q. What in vitro and in vivo models are most appropriate for preliminary toxicity evaluation of this compound?
- Methodological Answer : Prioritize hepatic (HepG2) and renal (HEK293) cell lines for cytotoxicity screening (MTT assay). Use zebrafish embryos (FET test) for acute toxicity. Advance to rodent models (e.g., Sprague-Dawley rats) for subchronic dosing (28 days), monitoring serum biomarkers (ALT, creatinine) and histopathology .
Q. Data Presentation Table
属性
IUPAC Name |
3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c1-15-12-16(2)14-17(13-15)24-21-19-10-6-7-11-20(19)28-22(25-21)23(26-27-28)31(29,30)18-8-4-3-5-9-18/h3-14H,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGBJPKNNCSOHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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